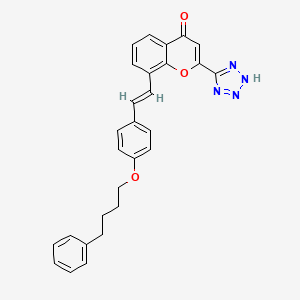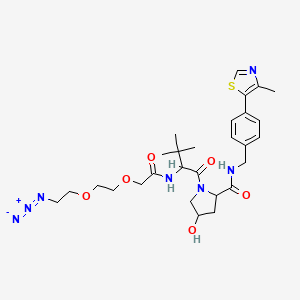
(S,R,S)-Ahpc-peg2-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-Ahpc-peg2-N3 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity. The presence of the azide group (N3) and the polyethylene glycol (PEG) linker makes it particularly useful in bioconjugation and click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-N3 typically involves multiple steps, starting from commercially available starting materials. The process generally includes:
Formation of the chiral center: This step involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Introduction of the PEG linker: Polyethylene glycol is attached to the chiral core through etherification or esterification reactions.
Azide group introduction: The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and rigorous quality control measures are essential to maintain the stereochemical purity and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-peg2-N3 undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Sodium azide and other nucleophiles.
Reduction Reactions: Hydrogen gas and palladium catalysts.
Major Products
Click Chemistry: Triazole derivatives.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
(S,R,S)-Ahpc-peg2-N3 is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to the biocompatibility of the PEG linker.
Industry: Applied in the development of new materials and surface modifications.
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-peg2-N3 is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can link various molecules together. This property is exploited in bioconjugation and drug delivery systems to create stable and functional complexes.
Comparison with Similar Compounds
Similar Compounds
(R,S,R)-Ahpc-peg2-N3: Similar structure but different stereochemistry.
(S,S,S)-Ahpc-peg2-N3: All stereocenters have the same configuration.
(R,R,R)-Ahpc-peg2-N3: All stereocenters have the opposite configuration.
Uniqueness
(S,R,S)-Ahpc-peg2-N3 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the PEG linker also enhances its solubility and biocompatibility, making it particularly useful in biological and medical applications.
Properties
Molecular Formula |
C28H39N7O6S |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
1-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37) |
InChI Key |
SDSUWMZOAFJCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)


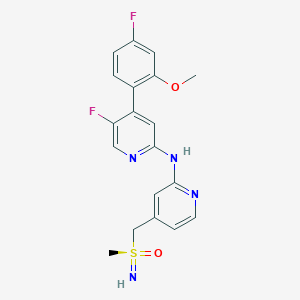
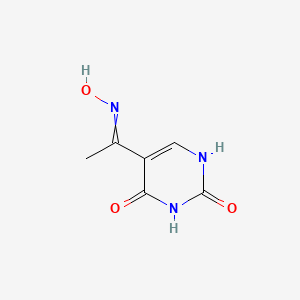

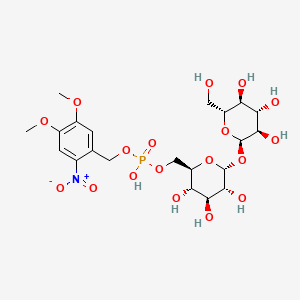
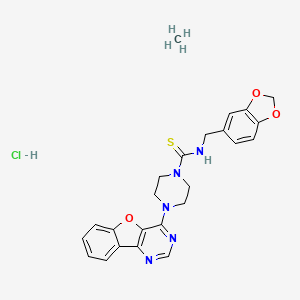
![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)
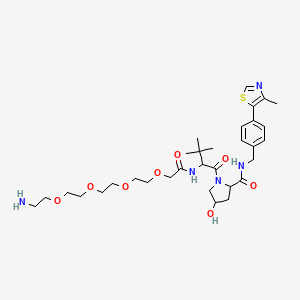
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride](/img/structure/B10800973.png)
